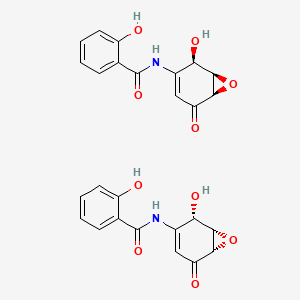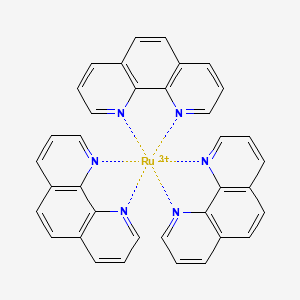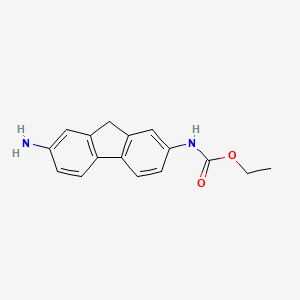![molecular formula C29H27NO2Si B15250296 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a complex organic compound with the molecular formula C29H27NO2Si It is known for its unique structural features, which include a tert-butyl group, diphenyl substituents, and a benzazasiline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with tert-butyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzazasiline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 10,10-diphenyldibenzo[b,e][1,4]azasiline-5(10H)-carboxylate: A structurally similar compound with slight variations in the benzazasiline core.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and complex organic structure.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A compound with tert-butyl groups and phenolic structure, used in different applications.
Uniqueness
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate stands out due to its unique benzazasiline core and the presence of both tert-butyl and diphenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C29H27NO2Si |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate |
InChI |
InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3 |
Clave InChI |
PTQHIIJDQDALMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

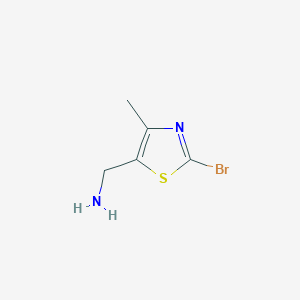
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
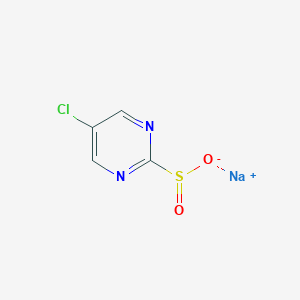


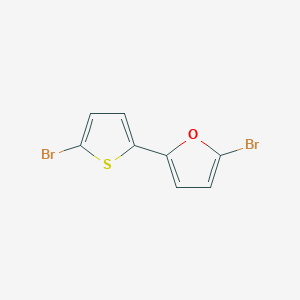
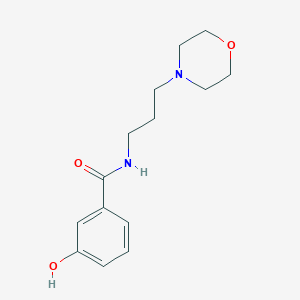

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
